molecular formula C7H8N2O2S B2952258 3-(Methylsulfanyl)-4-nitroaniline CAS No. 31911-44-1

3-(Methylsulfanyl)-4-nitroaniline

Cat. No.: B2952258
CAS No.: 31911-44-1
M. Wt: 184.21
InChI Key: XFYOSPVYWRRWLI-UHFFFAOYSA-N
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Description

3-(Methylsulfanyl)-4-nitroaniline is an organic compound characterized by the presence of a methylsulfanyl group and a nitro group attached to an aniline ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylsulfanyl)-4-nitroaniline typically involves the nitration of 3-(Methylsulfanyl)aniline. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time to optimize yield and purity. The process may also include purification steps such as recrystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(Methylsulfanyl)-4-nitroaniline undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder in acidic conditions or catalytic hydrogenation.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro and methylsulfanyl groups influence the reactivity and orientation of incoming substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder, catalytic hydrogenation.

    Substitution: Electrophiles such as halogens, sulfonyl chlorides.

Major Products Formed:

    Oxidation: 3-(Methylsulfinyl)-4-nitroaniline, 3-(Methylsulfonyl)-4-nitroaniline.

    Reduction: 3-(Methylsulfanyl)-4-phenylenediamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(Methylsulfanyl)-4-nitroaniline finds applications in several scientific research areas:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Methylsulfanyl)-4-nitroaniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, while the methylsulfanyl group can modulate the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

  • 3-(Methylsulfanyl)aniline
  • 4-Nitroaniline
  • 3-(Methylsulfinyl)-4-nitroaniline
  • 3-(Methylsulfonyl)-4-nitroaniline

Comparison: 3-(Methylsulfanyl)-4-nitroaniline is unique due to the presence of both the methylsulfanyl and nitro groups, which confer distinct reactivity and properties compared to its analogs. For instance, 4-nitroaniline lacks the methylsulfanyl group, resulting in different chemical behavior and applications. Similarly, 3-(Methylsulfinyl)-4-nitroaniline and 3-(Methylsulfonyl)-4-nitroaniline have oxidized forms of the methylsulfanyl group, leading to variations in their chemical and biological activities.

Properties

IUPAC Name

3-methylsulfanyl-4-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2S/c1-12-7-4-5(8)2-3-6(7)9(10)11/h2-4H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFYOSPVYWRRWLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC(=C1)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of dry dimethylformamide (150 ml) and potassium carbonate (12.0 g) is stirred and methyl mercaptan is introduced as a gas for 45 minutes. After stirring for another 45 minutes, 3-chloro-4-nitroaniline (10.0 g) is added. The mixture is stirred and heated at 120°-130° C. for 18 hours. It is then cooled and poured into water (1 liter), the precipitate is collected and recrystallized from methanol to afford 8 grams of 3-methylthio-4-nitroaniline, m.p. 178°-182° C.
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